rac-lithium(1+)(2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylate,trans
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Overview
Description
rac-lithium(1+)(2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylate,trans is a complex organic compound that features a lithium ion coordinated to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-lithium(1+)(2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylate,trans typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.
Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions.
Lithiation: The final step involves the lithiation of the compound using a lithium reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the protected amino group back to its free form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Free amine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study the effects of lithium coordination on biological systems. It may also serve as a model compound for studying the interactions of lithium with biological molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of lithium-based drugs. Its ability to coordinate with various biological targets makes it a candidate for therapeutic development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which rac-lithium(1+)(2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylate,trans exerts its effects involves the coordination of the lithium ion with various molecular targets. This coordination can influence the electronic properties of the target molecules, leading to changes in their reactivity and function. The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Lithium;(2S,4R)-4-cyclopentylsulfanyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate
- Lithium;(2S,4R)-4-aminoproline methyl ester
Uniqueness
rac-lithium(1+)(2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylate,trans is unique due to its specific stereochemistry and the presence of the Boc-protected amino group. This unique structure allows for specific interactions with biological targets and provides distinct reactivity patterns compared to other similar compounds.
Properties
IUPAC Name |
lithium;(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.Li/c1-11(2,3)17-10(16)13-5-4-7(12)6-8(13)9(14)15;/h7-8H,4-6,12H2,1-3H3,(H,14,15);/q;+1/p-1/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAJHVCTHMITHA-SCLLHFNJSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19LiN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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